![molecular formula C5H7N3O B3058031 1H-Imidazole-4-carboxamide, 2-methyl- CAS No. 87326-30-5](/img/structure/B3058031.png)
1H-Imidazole-4-carboxamide, 2-methyl-
Overview
Description
“1H-Imidazole-4-carboxamide, 2-methyl-” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular formula of “1H-Imidazole, 2-methyl-” is C4H6N2 . The molecular weight is 82.1038 . The IUPAC Standard InChI is InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3, (H,5,6) .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Functional Molecules
Imidazoles, including 2-methyl-1H-imidazole-4-carboxamide, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole are of particular importance .
Pharmaceuticals and Agrochemicals
Traditionally, imidazoles have found applications in pharmaceuticals and agrochemicals . The regiocontrolled synthesis of substituted imidazoles, such as 2-methyl-1H-imidazole-4-carboxamide, is of strategic importance due to the preponderance of applications in these fields .
Solar Cells and Optical Applications
Emerging research has shown that imidazoles can be used in dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications .
Functional Materials
Imidazoles are being deployed in the development of functional materials . The versatility and utility of imidazoles, including 2-methyl-1H-imidazole-4-carboxamide, make them highly topical and necessary for this field .
Catalysis
Imidazoles are also utilized in catalysis . The unique chemical structure of imidazoles allows them to act as effective catalysts in various chemical reactions .
Enzyme Inhibitors
Compounds with a carboxamide moiety, such as 2-methyl-1H-imidazole-4-carboxamide, have shown unique inhibitory properties against various enzymes and proteins . These compounds can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Poly ADP-ribose Polymerases (PARP) Inhibitors
Specifically, 2-methyl-1H-imidazole-4-carboxamide derivatives have been designed and synthesized as novel and effective poly ADP-ribose polymerases (PARP)-1 inhibitors . These inhibitors are being researched for their potential in the treatment of cancer .
Drug Discovery
The presence of the carboxamide moiety in indole derivatives, similar to 2-methyl-1H-imidazole-4-carboxamide, has led to the exploration of these compounds in drug discovery . These compounds have shown potential in the development of pharmacological compounds .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “1H-Imidazole-4-carboxamide, 2-methyl-” and its derivatives could have potential applications in the development of new drugs.
properties
IUPAC Name |
2-methyl-1H-imidazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIROLOZHKYDXJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561210 | |
Record name | 2-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-imidazole-5-carboxamide | |
CAS RN |
87326-30-5 | |
Record name | 2-Methyl-1H-imidazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-imidazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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